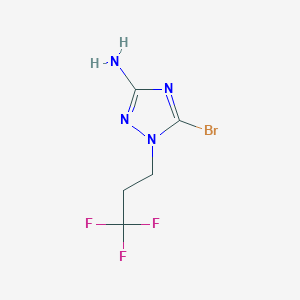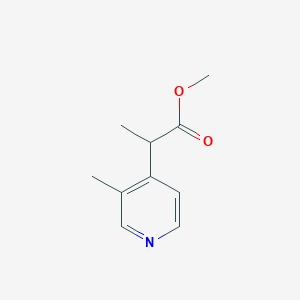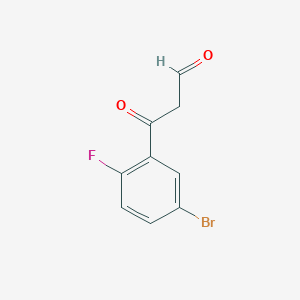![molecular formula C12H18N2O B13299489 4-[(3-Methylbutyl)amino]benzamide](/img/structure/B13299489.png)
4-[(3-Methylbutyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Methylbutyl)amino]benzamide is an organic compound with the molecular formula C12H18N2O It is a benzamide derivative, characterized by the presence of a benzene ring attached to an amide group and a 3-methylbutylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylbutyl)amino]benzamide typically involves the acylation of 4-aminobenzamide with 3-methylbutylamine. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves continuous flow processes. For instance, a microreactor system can be used to synthesize N-(3-Amino-4-methylphenyl)benzamide by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This method allows for precise control of reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylbutyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
4-[(3-Methylbutyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(3-Methylbutyl)amino]benzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: This compound is structurally similar and shares many of the same applications.
4-{[(3-methylbutyl)amino]methyl}benzamide: Another related compound with similar properties.
Uniqueness
4-[(3-Methylbutyl)amino]benzamide is unique due to its specific substituent groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific interactions with biological targets or materials with unique characteristics.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(3-methylbutylamino)benzamide |
InChI |
InChI=1S/C12H18N2O/c1-9(2)7-8-14-11-5-3-10(4-6-11)12(13)15/h3-6,9,14H,7-8H2,1-2H3,(H2,13,15) |
InChI Key |
TZWNKIKNHRPOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


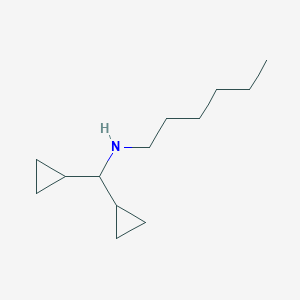
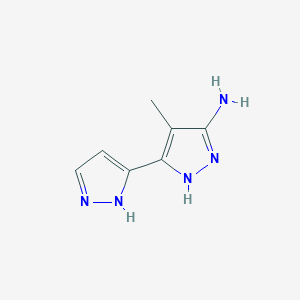



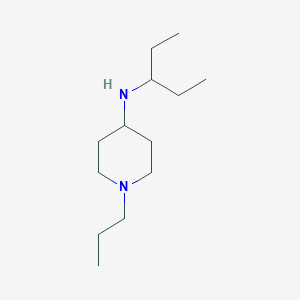

![2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13299469.png)
![{[(2-Iodocyclopentyl)oxy]methyl}cycloheptane](/img/structure/B13299478.png)

![3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol](/img/structure/B13299491.png)
